molecular formula C14H15NO4S B2692069 Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate CAS No. 539821-21-1

Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate

Cat. No.: B2692069
CAS No.: 539821-21-1
M. Wt: 293.34
InChI Key: CDWOSWSEVQAOSP-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate: is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant roles in various chemical and biological applications. This particular compound features a thiophene ring substituted with an amino group, a carboxylate ester, and a dimethoxyphenyl group, making it a versatile molecule in synthetic chemistry and potential pharmaceutical applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, thiophene-2-carboxylic acid, and ammonia.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Catalyst Recycling: To reduce costs and environmental impact.

    Purification: Using techniques like crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethoxyphenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Biomolecular Probes: Used in the study of biological pathways and interactions.

Medicine

    Pharmaceuticals: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Drug Design: Serves as a scaffold for designing new therapeutic agents.

Industry

    Material Science: Used in the development of organic semiconductors and conductive polymers.

    Agriculture: Potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-thiophenecarboxylate: Lacks the dimethoxyphenyl group, making it less bulky and potentially less selective in biological interactions.

    Methyl 3-amino-4-phenylthiophene-2-carboxylate: Similar structure but without the methoxy groups, which may affect its solubility and reactivity.

Uniqueness

    Dimethoxyphenyl Group: Enhances the compound’s ability to participate in specific interactions due to the electron-donating methoxy groups.

    Versatility: The combination of functional groups allows for a wide range of chemical modifications and applications.

This detailed overview provides a comprehensive understanding of Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-17-10-5-4-8(6-11(10)18-2)9-7-20-13(12(9)15)14(16)19-3/h4-7H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWOSWSEVQAOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2N)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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